

Application Notes and Protocols: Histological Staining with Chrome Fast Red NL

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Compound of Interest

Compound Name: C.I. Mordant red 94

Cat. No.: B12377907

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Introduction

Chrome Fast Red NL is a mordant dye utilized in histology for the precise visualization of cell nuclei. Its application results in a vibrant and stable red coloration of nuclear structures, providing excellent contrast for subsequent counterstaining or specialized imaging techniques. The "Fast" designation in its name signifies the high stability of the stain, resisting leaching during subsequent washing and mounting steps. This characteristic is attributed to the formation of a dye-mordant complex, or "lake," which firmly binds to the chromatin within the cell nucleus. While the "Chrome" in the name suggests the use of a chromium salt as a mordant, it is more commonly prepared and used with an aluminum salt, such as aluminum sulfate, which also forms a stable complex with the dye. These application notes provide a comprehensive overview and detailed protocols for the use of Chrome Fast Red NL, likely a formulation of Nuclear Fast Red with an aluminum sulfate mordant, for staining nuclei in various tissue samples.

The primary application of Chrome Fast Red NL is as a nuclear counterstain in immunohistochemistry (IHC) and other special staining methods.^{[1][2][3][4][5]} It is particularly useful when chromogens that produce blue or gray reaction products are employed, as the red nuclear stain provides a distinct and aesthetically pleasing contrast.^[6] Additionally, it finds utility in procedures for the detection of calcium deposits and as a counterstain in techniques like the Prussian blue stain for iron.^{[2][4]}

The staining mechanism involves the formation of a coordination complex between the anionic dye (Nuclear Fast Red) and a polyvalent metal ion (the mordant, typically Al^{3+} from aluminum sulfate).[7] This positively charged complex then binds to the negatively charged phosphate groups of the DNA and RNA within the nucleus, resulting in the characteristic red staining.[7]

Data Presentation

The following tables summarize the key quantitative parameters for the preparation and application of Chrome Fast Red NL staining solution.

Table 1: Staining Solution Preparation

Component	Concentration/Amount	Purpose
Nuclear Fast Red (dye)	0.1 g - 1 g	Provides the red color.
Aluminum Sulfate (mordant)	5 g - 50 g	Forms a complex with the dye to enable binding to tissue.
Distilled Water	100 mL - 500 mL	Solvent for the dye and mordant.
Thymol (optional)	A few grains	Preservative to prevent microbial growth.

Table 2: Staining Protocol Parameters

Step	Reagent/Condition	Incubation Time	Purpose
Deparaffinization	Xylene	2-3 changes, 3-5 minutes each	Removal of paraffin wax from tissue sections.
Rehydration	Graded alcohols (100% to 70%)	1-2 changes each, 1-3 minutes each	Gradual reintroduction of water to the tissue.
Washing	Distilled water	1-5 minutes	Removal of alcohol and preparation for staining.
Staining	Chrome Fast Red NL Solution	1-10 minutes	Staining of cell nuclei.
Washing	Running tap water	1-10 minutes	Removal of excess stain.
Dehydration	Graded alcohols (70% to 100%)	1-2 changes each, 1-3 minutes each	Removal of water before mounting.
Clearing	Xylene or xylene substitute	2-3 changes, 3-5 minutes each	Preparation for mounting with a non-aqueous medium.
Mounting	Synthetic resinous medium	-	Permanent preservation of the stained section.

Experimental Protocols

Preparation of Chrome Fast Red NL Staining Solution

This protocol describes the preparation of a 0.1% Nuclear Fast Red solution with a 5% aluminum sulfate mordant, a common formulation for Chrome Fast Red NL.

Materials:

- Nuclear Fast Red (C.I. 60760)

- Aluminum sulfate ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$)
- Distilled water
- Heating plate with magnetic stirrer
- Filter paper
- Storage bottle
- Thymol (optional)

Procedure:

- In a glass beaker, dissolve 50 g of aluminum sulfate in 1 L of distilled water.[\[8\]](#)
- Gently heat the solution while stirring until the aluminum sulfate is completely dissolved.
- Add 1 g of Nuclear Fast Red powder to the solution.[\[8\]](#)
- Continue to heat the solution to near boiling, stirring continuously until the dye is fully dissolved.[\[8\]](#) Some protocols suggest boiling for up to 5 minutes to ensure complete dissolution.[\[1\]](#)[\[9\]](#)
- Allow the solution to cool to room temperature.
- Filter the solution to remove any undissolved particles.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- If desired, add a few grains of thymol to the filtered solution as a preservative.[\[2\]](#)[\[10\]](#)[\[11\]](#)
- Store the solution in a tightly sealed bottle at room temperature.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for using Chrome Fast Red NL as a nuclear counterstain for formalin-fixed, paraffin-embedded tissue sections.

Materials:

- Deparaffinization and rehydration reagents (Xylene, graded alcohols)
- Distilled water
- Chrome Fast Red NL staining solution
- Dehydration and clearing reagents (graded alcohols, Xylene or xylene substitute)
- Mounting medium (synthetic resinous type)
- Coverslips
- Staining jars
- Microscope slides with prepared tissue sections

Procedure:

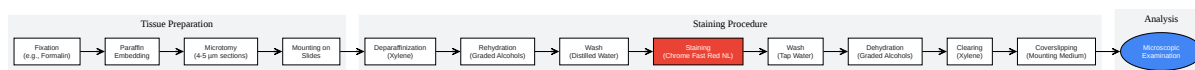
- Deparaffinization: Immerse the slides in two to three changes of xylene for 3-5 minutes each to remove the paraffin wax.
- Rehydration: Rehydrate the tissue sections by passing them through a series of graded alcohols: two changes of 100% ethanol for 1-2 minutes each, followed by two changes of 95% ethanol for 1-2 minutes each, and finally one change of 70% ethanol for 1-2 minutes.
- Washing: Rinse the slides thoroughly in distilled water for 1-5 minutes.[\[2\]](#)[\[7\]](#)
- Staining: Immerse the slides in the Chrome Fast Red NL staining solution for 1-10 minutes. [\[12\]](#) The optimal staining time may vary depending on the tissue type and desired staining intensity and should be determined empirically.[\[12\]](#)
- Washing: Wash the slides in running tap water for 1-10 minutes to remove excess stain.[\[2\]](#) [\[12\]](#) Inadequate washing may result in a cloudy appearance of the sections.[\[2\]](#)
- Dehydration: Dehydrate the sections by passing them through graded alcohols: two changes of 95% ethanol for 1-2 minutes each, followed by two changes of 100% ethanol for 1-2 minutes each.[\[2\]](#)[\[13\]](#)

- Clearing: Clear the sections in two to three changes of xylene or a xylene substitute for 3-5 minutes each.[2][13]
- Mounting: Apply a drop of synthetic resinous mounting medium to the tissue section and carefully place a coverslip, avoiding the formation of air bubbles.
- Drying: Allow the slides to dry completely before microscopic examination.

Expected Results:

- Nuclei: Red to pinkish-red[1][9][12]
- Cytoplasm: Pale pink or unstained[9]

Mandatory Visualization



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Caption: Workflow for histological staining with Chrome Fast Red NL.

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